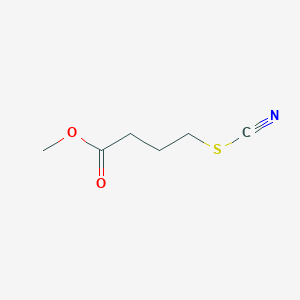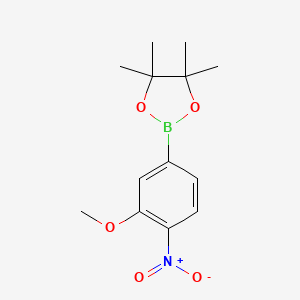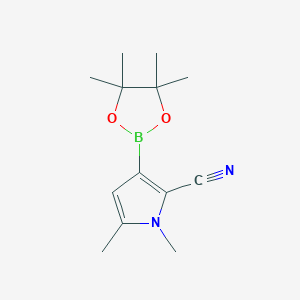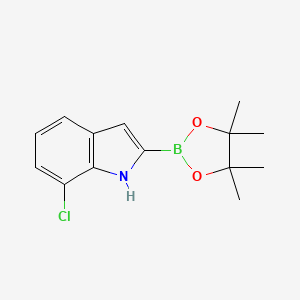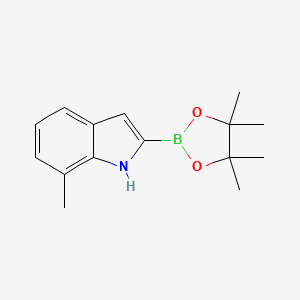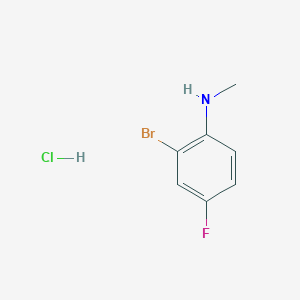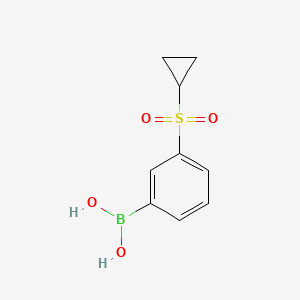![molecular formula C11H8N4O B1422176 2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351800-32-2](/img/structure/B1422176.png)
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Vue d'ensemble
Description
The compound “2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” belongs to a class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been a subject of interest in medicinal chemistry . Various synthetic routes have been developed for the synthesis of differently substituted pyrazolopyrimidines by a broad range of organic reactions .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a pyrazole ring fused to a pyrimidine ring . The exact structure of “2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” would depend on the specific arrangement and substitution of these rings.
Chemical Reactions Analysis
The chemical reactions involving pyrazolopyrimidines can vary widely depending on the specific compound and its substituents . The development of new synthetic routes towards pyrazolopyrimidines for their biological and medicinal exploration is an attractive area for researchers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” would depend on its specific molecular structure. Pyrazolopyrimidines, in general, are known for their stability and aromaticity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives are part of a broader class of heterocyclic compounds that have seen extensive study due to their complex chemical behavior and potential applications. These compounds, including pyrazolo[3,4-b]pyridines and similar heterocycles, are synthesized through various methods, starting from either a preformed pyrazole or pyridine. Their diverse substituents and synthetic routes offer a wide range of chemical properties, allowing for tailored applications in biomedical fields (Donaire-Arias et al., 2022).
Photophysical Properties
The photophysical properties of these compounds are notable, particularly their capacity for proton transfer reactions, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These properties are significant for applications in optoelectronic devices and sensors, as demonstrated in studies on 2-(1H-pyrazol-5-yl)pyridines and related derivatives (Vetokhina et al., 2012).
Ligand Synthesis and Coordination Chemistry
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have also been investigated for their utility as ligands in coordination chemistry. Their ability to form complexes with metals has implications for creating novel catalysts and materials with unique magnetic, optical, and electronic properties. The synthesis of such ligands and their metal complexes explores unconquered chemical spaces, potentially leading to breakthroughs in materials science and medicinal chemistry (Thorimbert et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-2-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-7-9(8-3-1-2-4-12-8)14-15(10)6-5-13-11/h1-7H,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZXPXLYEOLRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



